2-Chloro-3'-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

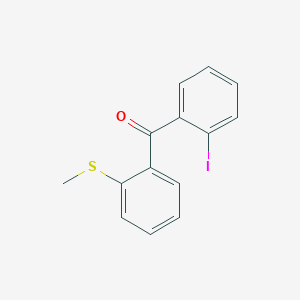

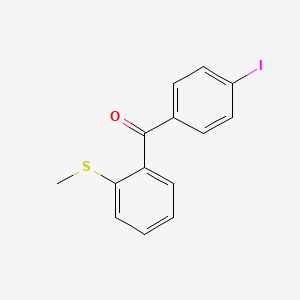

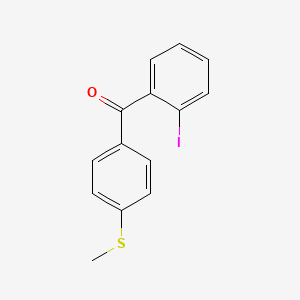

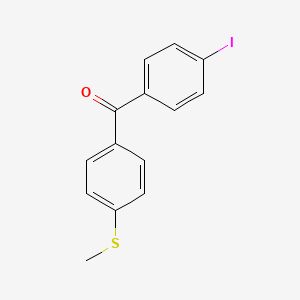

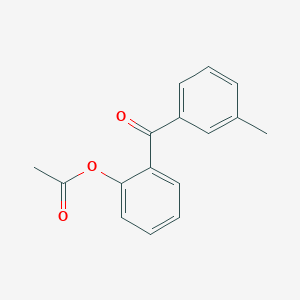

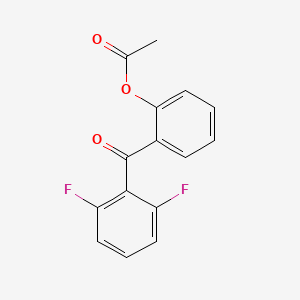

2-Chloro-3-fluorobenzophenone (2C3FBP) is a versatile chemical compound that has been used in a variety of laboratory experiments and scientific research applications. It is a halogenated aromatic ketone, and its structure consists of a benzene ring with two chlorine and one fluorine substituents. The compound was first synthesized in the late 19th century and has since been employed in a range of scientific studies.

Wissenschaftliche Forschungsanwendungen

Photoreduction Studies

2-Chloro-3’-fluorobenzophenone: has been utilized in the quantitative study of photoreduction processes. Researchers at Oregon State University conducted experiments to understand the efficiency of photoreduction of similar benzophenone derivatives to form substituted benzopinacols .

Medicinal Chemistry

In medicinal chemistry, heterocyclic compounds like 2-Chloro-3’-fluorobenzophenone derivatives are explored for their potential as anticancer agents. They serve as precursors in synthesizing various biologically active molecules .

Material Science

This compound is significant in material science, particularly in the synthesis of advanced materials. Its derivatives are used as intermediates in creating polymers and other complex materials .

Environmental Science

2-Chloro-3’-fluorobenzophenone: plays a role as an electrophilic coupling reagent for the determination of iron (III) in environmental waters, soils, and industrial effluent samples. It’s crucial for environmental monitoring and remediation efforts .

Analytical Chemistry

In analytical chemistry, 2-Chloro-3’-fluorobenzophenone is used as an analytical reference standard. It’s a precursor in the synthesis of midazolam, which is used for research and forensic applications .

Pharmaceuticals

The compound’s derivatives are involved in the synthesis of various pharmaceuticals, including benzodiazepines and quinazolines. These processes often involve complex organic reactions like the Meyer-Schuster rearrangement .

Industrial Applications

Industrially, 2-Chloro-3’-fluorobenzophenone is a valuable chemical in the synthesis of other compounds. It’s used in the production of dyes, fragrances, and pharmaceuticals, showcasing its versatility in different industrial sectors .

Organic Synthesis

In organic synthesis, this compound is used as a building block for constructing more complex organic molecules. Its reactivity allows for various substitutions and transformations, making it a staple in synthetic organic chemistry .

Wirkmechanismus

Target of Action

Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzophenone derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3’-fluorobenzophenone . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s reactivity and interactions with its targets.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAXMPCQUQCCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641761 |

Source

|

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-fluorobenzophenone | |

CAS RN |

81029-87-0 |

Source

|

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.